N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide, also known as HMS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means that it contains a sulfur atom attached to a nitrogen atom through a carbon chain.
Scientific Research Applications
Synthesis and Structural Features
Research on sulfonamide derivatives, such as N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide, has been conducted to understand their synthesis and structural characteristics. These compounds are prepared by distinct methods and studied using X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses. Their self-association in solutions has been demonstrated through FTIR-spectroscopy, indicating potential applications in the design of molecular structures with specific functional properties (Nikonov et al., 2019).
Quantum-Chemical Calculations
The quantum-chemical calculation study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds has been conducted to define their optimized state, predict free energy, and identify molecular orbitals participating in spectrum formation. This research provides insights into the electronic and structural properties of sulfonamide derivatives, aiding in the development of new compounds with enhanced performance (Sun Peiming et al., 2022).
Sulfonamide Complexes as Chemical Nucleases
Copper(II) complexes with sulfonamides derived from 2-picolylamine, including 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide, have been studied for their potential as chemical nucleases. These complexes, characterized by spectroscopic methods and EPR measurements, act in the presence of ascorbate/H2O2, producing reactive oxygen species that could have applications in DNA cleavage and other biochemical processes (Macías et al., 2006).
Synthesis and Computational Study
The synthesis, characterization, and computational study of a newly synthetized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, highlights the importance of understanding the type and nature of intermolecular interactions. This research explores the structural and electronic properties, providing a foundation for designing sulfonamide derivatives with specific functionalities (Murthy et al., 2018).
Electrophilic Cyanation
The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides demonstrates the versatility of sulfonamide derivatives in organic synthesis. This method facilitates the efficient creation of pharmaceutical intermediates, highlighting the compound's role in medicinal chemistry (Anbarasan et al., 2011).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S2/c1-11-8-13(3)14(9-12(11)2)21(18,19)16-10-15(4,17)6-7-20-5/h8-9,16-17H,6-7,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNFGPBTPTZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CCSC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,4,5-trimethylbenzenesulfonamide |
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